molecular formula C11H19ClN2O B13191778 N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide

Katalognummer: B13191778
Molekulargewicht: 230.73 g/mol
InChI-Schlüssel: VRNZENYCWWOQMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide: is a chemical compound with the molecular formula C11H19ClN2O This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide typically involves the reaction of 1-azabicyclo[3.3.1]nonane with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-({1-azabicyclo[3.2.1]octan-5-yl}methyl)-2-chloroacetamide
  • N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-bromoacetamide
  • N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-iodoacetamide

Uniqueness

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide is unique due to its specific bicyclic structure and the presence of a chloroacetamide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C11H19ClN2O

Molekulargewicht

230.73 g/mol

IUPAC-Name

N-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)-2-chloroacetamide

InChI

InChI=1S/C11H19ClN2O/c12-7-10(15)13-8-11-3-1-5-14(9-11)6-2-4-11/h1-9H2,(H,13,15)

InChI-Schlüssel

VRNZENYCWWOQMR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCCN(C1)C2)CNC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.